L-Alanyl-L-alanyl-L-alanyl-L-leucine

Description

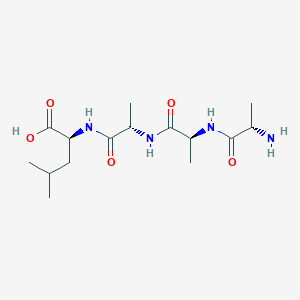

L-Alanyl-L-alanyl-L-alanyl-L-leucine is a tetrapeptide composed of three consecutive L-alanine residues and a terminal L-leucine. The sequence positions of amino acids in peptides influence their structural stability, solubility, and biological interactions. For example, L-Alanyl-L-alanine (a dipeptide) has a molecular weight of 160.17 g/mol and is used as a reference for peptide bond formation . The tetrapeptide’s calculated molecular weight is approximately 344.44 g/mol (based on the sum of individual amino acid weights minus three water molecules lost during peptide bond formation).

Properties

CAS No. |

185130-81-8 |

|---|---|

Molecular Formula |

C15H28N4O5 |

Molecular Weight |

344.41 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C15H28N4O5/c1-7(2)6-11(15(23)24)19-14(22)10(5)18-13(21)9(4)17-12(20)8(3)16/h7-11H,6,16H2,1-5H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24)/t8-,9-,10-,11-/m0/s1 |

InChI Key |

FETPDVMIFWKXFE-NAKRPEOUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares L-Alanyl-L-alanyl-L-alanyl-L-leucine with structurally related peptides:

Key Differences

Chain Length and Solubility :

- Shorter peptides like L-Alanyl-L-alanine (dipeptide) exhibit higher solubility in aqueous solutions compared to longer chains like the tetrapeptide, which may aggregate due to hydrophobic leucine residues .

- L-Alanyl-L-Glutamine’s clinical utility stems from its stability under sterilization, a property less studied in the alanine-leucine tetrapeptide .

Functional Groups :

- Peptides containing glutamine (e.g., L-Alanyl-L-Glutamine) or charged residues (e.g., arginine in ’s complex peptide) show distinct metabolic roles compared to alanine/leucine-dominated sequences .

Q & A

Basic Research Questions

Q. What are the optimal solid-phase synthesis techniques for L-Alanyl-L-alanyl-L-alanyl-L-leucine to ensure high yield and purity?

- Methodological Answer : Utilize Fmoc (9-fluorenylmethyloxycarbonyl) chemistry with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) activation for stepwise coupling. Coupling times of 2 hours per residue at 25°C in DMF (dimethylformamide) are recommended. Post-synthesis, cleave the peptide from the resin using 95% TFA (trifluoroacetic acid) with 2.5% triisopropylsilane and 2.5% H₂O for 2 hours. Purify via reversed-phase HPLC (C18 column, gradient: 5–60% acetonitrile in 0.1% TFA over 40 minutes) to achieve >95% purity. Monitor intermediates via LC-MS (electrospray ionization) for mass validation .

Q. How can structural characterization of this compound be performed to confirm sequence integrity?

- Methodological Answer : Employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to fragment the peptide and verify the sequence. For secondary structure analysis, use circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) with a 0.1 mm pathlength cuvette. Compare results to reference spectra of known α-helical or β-sheet peptides. NMR spectroscopy (¹H and ¹³C) in D₂O or DMSO-d₆ can resolve backbone amide proton shifts (δ 7.5–8.5 ppm) and confirm stereochemistry .

Advanced Research Questions

Q. How do experimental conditions (pH, temperature) influence the conformational stability of this compound?

- Methodological Answer : Conduct thermal denaturation studies using differential scanning calorimetry (DSC) across a pH range (3.0–9.0). Buffer systems: citrate (pH 3–6), phosphate (pH 7–8), and borate (pH 9). Monitor ellipticity changes via CD spectroscopy at 222 nm while incrementally increasing temperature (5°C intervals from 25°C to 95°C). Calculate melting temperatures (Tₘ) and compare ΔG values using the Gibbs-Helmholtz equation. Note: Aggregation at high temperatures may require dynamic light scattering (DLS) to assess hydrodynamic radius changes .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound across in vitro assays?

- Methodological Answer : Standardize assay conditions by controlling variables:

- Cell Lines : Use HEK293 or CHO-K1 cells with consistent passage numbers (<20).

- Dosage : Pre-test cytotoxicity via MTT assay (0.1–100 µM range).

- Controls : Include scrambled-sequence peptides and buffer-only controls.

For conflicting receptor-binding data, perform surface plasmon resonance (SPR) with immobilized receptors (e.g., GPCRs) and analyze binding kinetics (KD, kon/koff) at 25°C and 37°C. Validate with competitive ELISA using biotinylated peptide variants .

Q. How can molecular dynamics (MD) simulations predict the interaction of this compound with lipid bilayers?

- Methodological Answer : Use the CHARMM36 force field in GROMACS. Simulate the peptide in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer solvated with TIP3P water. Run equilibration for 100 ns at 310 K and 1 bar pressure. Analyze metrics:

- Hydrogen bonding : Between peptide backbone and lipid headgroups.

- Membrane penetration depth : Via z-axis density profiles of peptide vs. lipid tails.

- Free energy : Calculate using umbrella sampling or MM-PBSA (Molecular Mechanics-Poisson-Boltzmann Surface Area). Compare to experimental data from neutron reflectometry .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer : Apply nonlinear regression (four-parameter logistic model) to dose-response curves. Use software such as GraphPad Prism or R (drc package). For EC₅₀/IC₅₀ calculations, ensure ≥3 biological replicates. Assess variability via coefficient of variation (CV < 15% acceptable). For RNA-seq or proteomics data paired with peptide treatment, use DESeq2 or Limma-Voom for differential expression analysis, corrected for false discovery rate (FDR < 0.05) .

Q. How can researchers validate the absence of endotoxins or contaminants in synthesized this compound batches?

- Methodological Answer : Perform Limulus Amebocyte Lysate (LAL) assay (gel-clot method) with a sensitivity of 0.25 EU/mL. For metal ion analysis, use ICP-MS (inductively coupled plasma mass spectrometry) to detect trace elements (e.g., Fe, Cu). Quantify residual solvents (DMF, TFA) via GC-MS (gas chromatography-mass spectrometry) with headspace sampling. Report results relative to ICH Q3C guidelines .

Experimental Design Considerations

Q. What controls are essential when studying the enzymatic degradation of this compound by proteases?

- Methodological Answer : Include:

- Negative Control : Heat-inactivated protease (boiled for 10 minutes).

- Substrate Control : Peptide incubated without protease.

- Inhibitor Control : Peptide + protease + 1 mM PMSF (serine protease inhibitor).

Monitor degradation via SDS-PAGE (15% gel) or MALDI-TOF MS. Quantify using densitometry (ImageJ) or HPLC peak area integration .

Q. How should researchers design assays to evaluate the intracellular uptake of this compound?

- Methodological Answer : Fluorescently label the peptide with FITC (fluorescein isothiocyanate) at the N-terminus. Treat cells for 1–24 hours, then analyze via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.